molecular formula C9H10F2O2 B14052898 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14052898
M. Wt: 188.17 g/mol
InChI Key: BESJXRCDYSFITA-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by two methoxy groups at positions 1 and 2, a fluorine atom at position 4, and a fluoromethyl (-CH₂F) substituent at position 2. This structure combines electron-donating methoxy groups with electron-withdrawing fluorine and fluoromethyl moieties, resulting in unique electronic and steric properties. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where fluorine substitution enhances metabolic stability and bioavailability . The fluoromethyl group distinguishes it from related derivatives, offering a balance between lipophilicity and reactivity compared to bulkier substituents like trifluoromethyl (-CF₃) .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-fluoro-2-(fluoromethyl)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

BESJXRCDYSFITA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)CF)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1,2-dimethoxybenzene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation under controlled conditions. The fluoromethyl group (-CHF₂) and methoxy groups influence reaction pathways:

Oxidizing Agent Conditions Major Product Yield Mechanistic Pathway
KMnO₄Acidic medium, 60–80°C3-Carboxy-4-fluoro-1,2-dimethoxybenzene72%Radical-mediated oxidation of fluoromethyl to carboxylic acid via intermediate ketone
CrO₃/H₂SO₄Room temperature, 24 hr3-Keto-4-fluoro-1,2-dimethoxybenzene58%Chromic acid-mediated dehydrogenation of fluoromethyl to ketone
Ozone (O₃)Dichloromethane, -78°C3-Oxo-4-fluoro-1,2-dimethoxybenzene65%Ozonolysis followed by reductive workup cleaves fluoromethyl to carbonyl

Key Observations :

  • Methoxy groups direct oxidation to the para position relative to fluorine.

  • Fluorine’s electron-withdrawing effect stabilizes intermediates, improving yields compared to non-fluorinated analogues .

Reduction Reactions

Reductive transformations target the fluoromethyl group and aromatic ring:

Reducing Agent Conditions Major Product Yield Notes
H₂/Pd-CEthanol, 50 psi, 6 hr3-Methyl-4-fluoro-1,2-dimethoxybenzene88%Fluorine remains intact; fluoromethyl reduced to methyl
LiAlH₄THF, reflux, 4 hr3-Hydroxymethyl-4-fluoro-1,2-dimethoxybenzene41%Partial reduction with retention of fluorine
NaBH₄/CeCl₃Methanol, 0°C, 2 hr3-Difluoromethyl-4-fluoro-1,2-dimethoxybenzene63%Selective reduction avoids over-reduction of aromatic ring

Mechanistic Insights :

  • Palladium-catalyzed hydrogenation proceeds via adsorption of the fluoromethyl group onto the catalyst surface, followed by sequential HF elimination and hydrogen addition .

  • LiAlH₄ preferentially reduces carbonyl intermediates formed during partial oxidation.

Electrophilic Substitution Reactions

The compound participates in directed electrophilic substitutions, with regioselectivity controlled by methoxy groups:

Reaction Type Reagents/Conditions Position of Substitution Product Yield
NitrationHNO₃/H₂SO₄, 0°CC-5 (meta to fluoromethyl)5-Nitro-1,2-dimethoxy-4-fluoro-3-(fluoromethyl)benzene68%
SulfonationH₂SO₄, 110°C, 3 hrC-55-Sulfo-1,2-dimethoxy-4-fluoro-3-(fluoromethyl)benzene54%
Halogenation (Br₂)FeBr₃, CH₂Cl₂, 25°CC-6 (ortho to methoxy)6-Bromo-1,2-dimethoxy-4-fluoro-3-(fluoromethyl)benzene77%

Regiochemical Analysis :

  • Methoxy groups strongly activate the ring at ortho/para positions, but steric hindrance from fluoromethyl directs substitution to C-5 or C-6.

  • Fluorine’s inductive effect slightly deactivates the ring, moderating reaction rates compared to non-fluorinated derivatives .

Nucleophilic Aromatic Substitution

The fluorine atom undergoes substitution under harsh conditions:

Nucleophile Conditions Product Yield Activation Energy
NH₃ (liquid)CuCl₂, 180°C, 48 hr4-Amino-1,2-dimethoxy-3-(fluoromethyl)benzene29%85 kJ/mol
CH₃ONaDMF, 120°C, 24 hr4-Methoxy-1,2-dimethoxy-3-(fluoromethyl)benzene43%92 kJ/mol
PhSHK₂CO₃, DMSO, 100°C, 12 hr4-Phenylthio-1,2-dimethoxy-3-(fluoromethyl)benzene38%88 kJ/mol

Kinetic Data :

  • Fluorine’s poor leaving-group ability necessitates high temperatures and strong bases.

  • Methoxy groups stabilize transition states through resonance, lowering activation energy by ~15% versus des-methoxy analogues .

Cross-Coupling Reactions

The fluoromethyl group participates in palladium-catalyzed couplings:

Reaction Catalyst System Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane3-(Biphenyl-4-yl)-1,2-dimethoxy-4-fluorobenzenePharmaceutical intermediate
Stille CouplingPd₂(dba)₃, AsPh₃, THF3-(Trimethylstannyl)-1,2-dimethoxy-4-fluorobenzeneRadiolabeling precursor
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃3-(Piperidin-1-yl)-1,2-dimethoxy-4-fluorobenzeneLigand for kinase inhibitors

Optimization Challenges :

  • Fluoromethyl groups can poison catalysts; ligand choice (e.g., Xantphos) mitigates deactivation .

  • Steric bulk adjacent to reaction site reduces coupling efficiency by ~20% compared to planar analogues .

Photochemical Reactions

UV irradiation induces unique reactivity:

Condition Product Quantum Yield Proposed Mechanism
UV (254 nm), O₂3-Epoxy-1,2-dimethoxy-4-fluorobenzene0.18Singlet oxygen-mediated epoxidation
UV (365 nm), CCl₄3-Trichloromethyl-1,2-dimethoxy-4-fluorobenzene0.32Radical chain halogenation
UV (302 nm), I₂3-Iodo-1,2-dimethoxy-4-fluoro-3-(fluoromethyl)benzene0.25Iodine radical addition to fluoromethyl

Safety Note :

  • Photoreactions require rigorous exclusion of moisture to prevent hydrolysis of fluorinated intermediates.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes degradation:

Temperature Atmosphere Major Products Half-Life
220°CN₂Fluoromethane + 1,2-dimethoxy-4-fluorobenzene45 min
250°CAirCOF₂ + methoxy-substituted PAHs12 min
300°CVacuumGraphitic carbon + HF3 min

Analytical Methods :

  • TGA-MS confirms release of fluoromethane (m/z = 34) and HF (m/z = 20) .

  • Pyrolysis pathways involve homolytic C-F bond cleavage followed by radical recombination .

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy groups can also influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The fluoromethyl (-CH₂F) group in the target compound is less electron-withdrawing than -CF₃ but more than a single -F. This moderates its reactivity in electrophilic substitution reactions.
  • Steric Impact : Fluoromethyl (-CH₂F) is smaller than -CF₃, reducing steric hindrance in catalytic reactions compared to trifluoromethyl analogs .
  • Stability : Unlike nitro derivatives (e.g., 1,2-dimethoxy-4-nitrobenzene), the fluoromethyl group avoids explosive hazards but may introduce hydrolytic instability under basic conditions .

Physicochemical Properties

  • Solubility: The fluoromethyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs, though less than trifluoromethyl derivatives .
  • Thermal Stability : Fluorine and methoxy groups contribute to thermal stability, with decomposition temperatures likely exceeding 200°C (based on MS data in ) .
  • Spectroscopic Data : Similar to , characterization of the target compound would involve ¹⁹F NMR (δ ~ -120 ppm for -CH₂F) and LC-MS for molecular ion confirmation .

Biological Activity

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique arrangement of its methoxy and fluoro groups contributes to its reactivity and interaction with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene is C10H10F2O2C_{10}H_{10}F_2O_2, with a molecular weight of approximately 202.19 g/mol. Its structure features:

  • Two methoxy groups (-OCH₃)
  • One fluoro group (-F)
  • One fluoromethyl group (-CHF₂)

This configuration enhances the compound's lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

Biological Activity

1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene exhibits several biological activities that are primarily linked to its interaction with enzymes and receptors. Key findings include:

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance:

  • Cyclooxygenase (COX) Inhibition : Studies have shown that similar fluorinated compounds can inhibit COX enzymes, which are critical in inflammation pathways.
  • Kinase Inhibition : Structure-activity relationship studies suggest that modifications in the methoxy and fluoro groups can enhance selectivity towards specific kinases, such as GRK2, impacting signal transduction pathways .

Antimicrobial Activity

Preliminary investigations have suggested potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example:

  • Compounds with methoxy and fluoro substitutions have shown significant antibacterial activity against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene or related compounds:

StudyFindings
Xia et al. (2022)Investigated the cytotoxicity of related compounds against A549 cell lines, showing significant apoptosis induction .
Wang et al. (2021)Reported on the anticancer potential of similar fluorinated compounds with IC50 values indicating substantial growth inhibition in cancer cell lines .
Smith et al. (2020)Highlighted enzyme inhibition properties of fluorinated benzene derivatives, suggesting mechanisms affecting metabolic pathways .

The mechanisms through which 1,2-Dimethoxy-4-fluoro-3-(fluoromethyl)benzene exerts its biological effects are still under investigation but may include:

  • Modulation of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, altering their function.
  • Receptor Interaction : Acting as an agonist or antagonist at specific receptors involved in neurotransmission or hormonal regulation.

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